![molecular formula C12H16O5 B12573269 Acetic acid, [(3,4-dimethoxyphenyl)methoxy]-, methyl ester CAS No. 185300-91-8](/img/structure/B12573269.png)
Acetic acid, [(3,4-dimethoxyphenyl)methoxy]-, methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, [(3,4-dimethoxyphenyl)methoxy]-, methyl ester typically involves the esterification of 3,4-dimethoxyphenylacetic acid with methanol in the presence of an acid catalyst. The reaction can be represented as follows:
3,4-Dimethoxyphenylacetic acid+MethanolAcid CatalystMethyl (3,4-dimethoxyphenyl)acetate+Water
Common acid catalysts used in this reaction include sulfuric acid and hydrochloric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts, such as ion-exchange resins, can also be employed to facilitate the esterification reaction and simplify the separation of the product from the reaction mixture.
Análisis De Reacciones Químicas
Types of Reactions
Acetic acid, [(3,4-dimethoxyphenyl)methoxy]-, methyl ester can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to 3,4-dimethoxyphenylacetic acid and methanol in the presence of a strong acid or base.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidation products.
Reduction: Reduction reactions can convert the ester to alcohols or other reduced forms.
Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) under reflux conditions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis yields 3,4-dimethoxyphenylacetic acid and methanol, while oxidation can produce various carboxylic acids.
Aplicaciones Científicas De Investigación
Acetic acid, [(3,4-dimethoxyphenyl)methoxy]-, methyl ester has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: It may serve as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: The ester is used in the production of fragrances, flavors, and other fine chemicals.
Mecanismo De Acción
The mechanism of action of acetic acid, [(3,4-dimethoxyphenyl)methoxy]-, methyl ester involves its interaction with specific molecular targets and pathways. For instance, in biological systems, the compound may be metabolized by esterases to release 3,4-dimethoxyphenylacetic acid, which can then participate in various biochemical processes. The exact molecular targets and pathways depend on the specific context and application of the compound.
Comparación Con Compuestos Similares
Similar Compounds
3,4-Dimethoxyphenylacetic acid: A closely related compound with similar chemical properties.
Methyl 3,4-dimethoxybenzoate: Another ester with a similar structure but different functional groups.
Homoveratric acid: A compound with a similar phenylacetic acid backbone but different substituents.
Uniqueness
Acetic acid, [(3,4-dimethoxyphenyl)methoxy]-, methyl ester is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its methoxy linkage and ester functionality make it versatile for various synthetic and research purposes.
Propiedades
Número CAS |
185300-91-8 |
|---|---|
Fórmula molecular |
C12H16O5 |
Peso molecular |
240.25 g/mol |
Nombre IUPAC |
methyl 2-[(3,4-dimethoxyphenyl)methoxy]acetate |
InChI |
InChI=1S/C12H16O5/c1-14-10-5-4-9(6-11(10)15-2)7-17-8-12(13)16-3/h4-6H,7-8H2,1-3H3 |
Clave InChI |
IKZDDXFTYGWNDR-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C=C1)COCC(=O)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


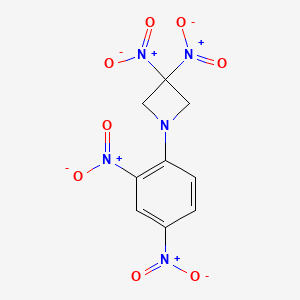
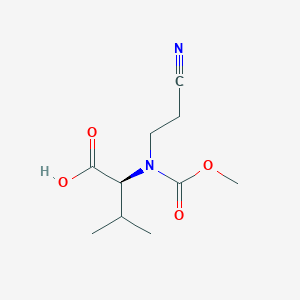

![2-{[3-(Cyclopentylmethyl)-2-quinolinyl]sulfanyl}-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B12573201.png)
![2-Benzyl-4-bromo-5-[(4-fluorophenyl)sulfanyl]pyridazin-3(2H)-one](/img/structure/B12573204.png)
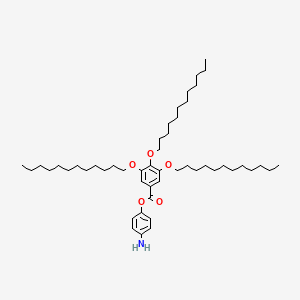
![2-[[4-(furan-2-ylmethyl)-5-thiophen-2-yl-1,2,4-triazol-3-yl]sulfanyl]-N-(2-methoxydibenzofuran-3-yl)acetamide](/img/structure/B12573226.png)
![[(Benzyloxy)(ethoxy)methyl]benzene](/img/structure/B12573228.png)
![N-{7-[(tert-Butoxycarbonyl)amino]heptyl}glycine](/img/structure/B12573231.png)
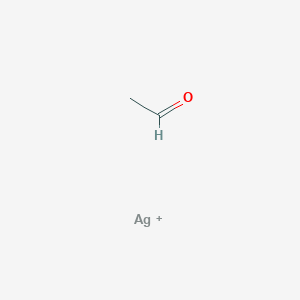

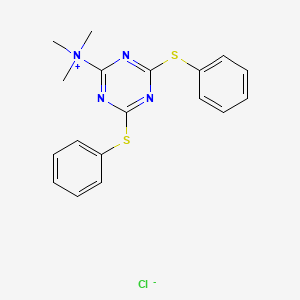
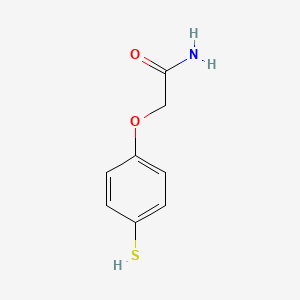
![(1S,6S)-4,5,6-Trimethyl-1,6-dihydro[1,1'-biphenyl]-3(2H)-one](/img/structure/B12573272.png)
